ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate
Description
Significance of Fused Oxygen-Nitrogen Heterocycles in Organic Synthesis
Fused heterocyclic systems that incorporate both oxygen and nitrogen atoms are cornerstones of organic synthesis and medicinal chemistry. The unique electronic and structural properties arising from the fusion of an electron-rich furan (B31954) ring with a pyrrole (B145914) ring create scaffolds that are prevalent in numerous natural products and pharmacologically active compounds. nih.govntu.edu.sg Pyrrole derivatives, in particular, are recognized as a class of biologically significant heterocyclic compounds that serve as promising frameworks for a wide range of therapeutic agents, including antimicrobial, antiviral, and anti-inflammatory drugs. nih.gov
The development of synthetic methodologies to construct these fused systems is a major focus of chemical research. mdpi.com These scaffolds, such as the furo[2,3-b]pyrrole core, act as versatile building blocks, allowing for the synthesis of more complex molecular architectures. nih.gov The ability to generate diverse derivatives from a central heterocyclic core is crucial for developing libraries of compounds for drug discovery and materials science applications.
A,B-Diheteropentalene Systems: A Comparative Perspective on Furo[2,3-b]pyrroles and Isomers
Furo[2,3-b]pyrroles and their positional isomers, furo[3,2-b]pyrroles, are classified as A,B-diheteropentalenes. mdpi.com These are bicyclic systems with two fused five-membered rings containing two heteroatoms. The arrangement of these heteroatoms significantly influences the system's electronic properties and chemical reactivity.
Furo[2,3-b]pyrrole is a 1,6-diheteropentalene system, while its isomer, furo[3,2-b]pyrrole, is a 1,4-diheteropentalene. mdpi.com Studies comparing these isomeric systems indicate differences in their aromaticity. Most available criteria suggest a decreasing order of aromaticity from the 1,4-system to the 1,6-system. mdpi.comresearchgate.net This is reflected in their chemical behavior and spectroscopic data. For instance, a comparison of the ¹³C NMR chemical shifts for methyl carboxylate derivatives of both isomers shows that carbons C-2 and C-5 in the furo[2,3-b]pyrrole system (1,6-system) appear at a higher magnetic field, while C-3 and C-4 appear at a lower field compared to the corresponding carbons in the furo[3,2-b]pyrrole isomer (1,4-system). mdpi.com
| Isomeric System | Classification | Relative Aromaticity | Key Spectroscopic Feature (¹³C NMR) |
| Furo[3,2-b]pyrrole | 1,4-Diheteropentalene | Higher | Reference for comparison. mdpi.com |
| Furo[2,3-b]pyrrole | 1,6-Diheteropentalene | Lower | C-2 and C-5 signals at higher magnetic field; C-3 and C-4 at lower field compared to the 1,4-isomer. mdpi.com |
This difference in electron distribution and aromaticity impacts their reactivity, particularly in electrophilic substitution reactions. mdpi.com
Overview of Research Trajectories for Furo[2,3-b]pyrrole Scaffolds
Research into furo[2,3-b]pyrrole scaffolds has evolved from classical synthetic approaches to more sophisticated modern methodologies. Early preparations of the core structure, such as methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, involved the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. mdpi.comresearchgate.net Subsequent derivatization, such as N-alkylation (methylation and benzylation), has been achieved using phase-transfer catalysis conditions. mdpi.comresearchgate.net These initial compounds serve as platforms for further functionalization; for example, Vilsmeier formylation introduces a formyl group at the 2-position, which can then be converted into cyano or tetrazolyl groups. mdpi.comresearchgate.net
More recent research has focused on developing highly efficient and stereoselective methods for synthesizing furo[2,3-b]pyrrole derivatives. One notable advancement is the development of a multicomponent reaction involving 3-butynamines, glyoxylic acid, and anilines, catalyzed by a dual system of a gold complex and a chiral phosphoric acid. nih.gov This method allows for the asymmetric synthesis of highly functionalized furo[2,3-b]pyrroles with excellent yields and high enantioselectivities. nih.gov Another innovative approach is a carbene-catalyzed chemoselective reaction of unsymmetric enedials, providing a concise route to bicyclic furo[2,3-b]pyrrole derivatives. ntu.edu.sg These modern synthetic strategies highlight the ongoing interest in this scaffold and its importance as a structural motif in natural products and pharmaceuticals, such as diazonamide and physovenine. ntu.edu.sg
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3 |
InChI Key |
RCPANSRSRKXEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)OC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 6h Furo 2,3 B Pyrrole 5 Carboxylate and Its Derivatives
Classical and Thermolytic Approaches to Furo[2,3-b]pyrrole Systems
Traditional synthetic routes to fused heterocyclic systems often rely on thermal activation to induce cyclization and rearrangement reactions. These methods, while sometimes requiring harsh conditions, have proven effective in constructing the furo[2,3-b]pyrrole core.
Thermolysis of 2-Azido-3-(3-furyl)propenoates
A direct and classical approach to the synthesis of the furo[2,3-b]pyrrole ring system involves the thermal decomposition of vinyl azides. Specifically, the thermolysis of a 2-azido-3-(3-furyl)propenoate is a key method for preparing the corresponding furo[2,3-b]pyrrole-5-carboxylate. For instance, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate has been successfully synthesized through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate mdpi.comscispace.com. This reaction is typically carried out in a high-boiling solvent, such as toluene, where the azide (B81097) undergoes decomposition with the evolution of nitrogen gas to form a highly reactive nitrene intermediate. This intermediate then undergoes an intramolecular C-H insertion reaction with a neighboring C-H bond on the furan (B31954) ring to yield the final bicyclic product mdpi.comscispace.com.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 3-Furancarbaldehyde | 1. Methyl azidoacetate, Sodium methoxide; 2. Thermolysis in boiling toluene | Mthis compound | Not specified |
Hemmetsberger-Knittel Cyclization Pathways
The Hemmetsberger-Knittel reaction is a well-established method for the synthesis of various pyrrole-fused heterocycles mdpi.comdntb.gov.ua. While often applied to the synthesis of indoles and related systems, its principles can be extended to the construction of furo[2,3-b]pyrroles. The reaction involves three main steps: the synthesis of an alkyl azidoacetate, a base-promoted Knoevenagel condensation with an aromatic or heteroaromatic aldehyde, and finally, a thermal cyclization of the resulting 2-azido-3-arylacrylate mdpi.com.
The crucial step is the thermolysis, which proceeds through the formation of a nitrene intermediate upon the extrusion of nitrogen gas. This nitrene is believed to be in equilibrium with an azirine intermediate. The subsequent intramolecular cyclization involves the insertion of the nitrene into a C-H bond of the adjacent aromatic ring, followed by a nih.govrsc.org-hydrogen shift to afford the final aromatic fused pyrrole (B145914) system mdpi.com. Although this method is more commonly documented for the synthesis of the isomeric furo[3,2-b]pyrroles, the fundamental reaction pathway provides a valid classical strategy for accessing furo[2,3-b]pyrrole systems from appropriate furan-based starting materials.
| Step | Description | Key Intermediates |
| 1 | Synthesis of Alkyl Azidoacetate | Alkyl haloacetate, Sodium azide |
| 2 | Knoevenagel Condensation | Aromatic/Heteroaromatic aldehyde, Alkyl azidoacetate, Base |
| 3 | Thermal Cyclization | 2-Azido-3-arylacrylate, Heat |
Multicomponent Reaction Strategies for Furo[2,3-b]pyrrole Construction
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. Several MCR strategies have been developed for the synthesis of the furo[2,3-b]pyrrole nucleus.
N-Ethyldiisopropylamine (DIPEA)-Catalyzed Bicyclization Reactions
An efficient one-pot synthesis of furo[2,3-b]pyrrole derivatives has been developed using a multicomponent bicyclization reaction catalyzed by N-ethyldiisopropylamine (DIPEA) nih.gov. This reaction brings together three components: a β-ketothioamide, a glyoxal, and ethyl cyanoacetate. The reaction proceeds smoothly in ethanol (B145695) at room temperature, leading to the formation of the furo[2,3-b]pyrrole core with high chemo-, regio-, and stereoselectivity.
The proposed mechanism involves a sequence of reactions: a Knoevenagel condensation, followed by a Michael addition, and culminating in a double cyclization. This cascade process results in the formation of four new chemical bonds and two five-membered rings in a single operation, highlighting the efficiency of this MCR strategy.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |
| β-Ketothioamide | Glyoxal | Ethyl cyanoacetate | DIPEA | Ethanol | Furo[2,3-b]pyrrole derivative |
Dual Catalytic Systems: Gold- and Chiral Phosphoric Acid-Mediated Asymmetric Syntheses
A sophisticated approach for the enantioselective synthesis of furo[2,3-b]pyrrole derivatives employs a dual catalytic system comprising a gold complex and a chiral phosphoric acid nih.govrsc.orgrsc.org. This multicomponent reaction utilizes a 3-butynamine derivative, glyoxylic acid, and an aniline to construct the furo[2,3-b]pyrrole skeleton with high yields and excellent stereoselectivity nih.govrsc.org.
The gold catalyst is proposed to facilitate the cycloisomerization of the alkynamine to generate a reactive enamine intermediate. Concurrently, the chiral phosphoric acid catalyzes the condensation of glyoxylic acid and the aniline to form a chiral imine. The subsequent asymmetric reaction between the in situ generated enamine and imine leads to the formation of the enantioenriched furo[2,3-b]pyrrole product nih.govrsc.org. The success of this asymmetric transformation is highly dependent on the non-covalent interactions between the chiral phosphoric acid and the reaction intermediates, which dictates the stereochemical outcome. Studies have shown that BINOL-derived phosphoric acid catalysts with bulky substituents at the 3 and 3' positions are particularly effective in inducing high enantioselectivity nih.gov.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalysts | Key Features |
| 3-Butynamine derivative | Glyoxylic acid | Aniline | Gold complex, Chiral Phosphoric Acid | High yield, High diastereo- and enantioselectivity |
Domino Michael/Oxa-Michael Reactions for Bicyclic Furo[2,3-b]pyrrole Nucleus Formation
The construction of the nonaromatic-fused bicyclic furo[2,3-b]pyrrole nucleus can be achieved through a domino Michael/oxa-Michael reaction strategy nih.gov. This approach utilizes an unsymmetric double Michael acceptor. By employing a substrate such as benzoyl acetonitrile, a (DHQ)₂AQN-catalyzed reaction can lead to the formation of the furo[2,3-b]pyrrole products with high diastereoselectivity and enantioselectivity. The reaction pathway has been elucidated through the isolation of reaction intermediates and supported by density functional theory calculations nih.gov. This method provides a novel and efficient entry into the bicyclic furo[2,3-b]pyrrole system and has potential applications in the synthesis of compounds with antitumor activity nih.gov.
Functionalization Strategies During Core Structure Formation
The introduction of functional groups onto the furo[2,3-b]pyrrole scaffold during its initial formation is a key strategy for generating molecular diversity. This approach often involves multicomponent reactions where substituted precursors are used to build the heterocyclic core with desired functionalities already in place.
One notable method is an efficient, N-ethyldiisopropylamine (DIPEA)-catalyzed multicomponent bicyclization reaction. This process synthesizes functionalized furo[2,3-b]pyrrole derivatives from β-ketothioamides, glyoxals, and ethyl cyanoacetate in ethanol at room temperature. nih.govacs.org The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and a double cyclization. This one-pot operation impressively forms four chemical bonds (two C-C, one C-O, and one C-N), two five-membered rings, and three stereogenic centers, demonstrating a high degree of chemo-, regio-, and stereoselectivity. nih.govacs.org
Another foundational approach begins with the thermolysis of a methyl 2-azido-3-(3-furyl)propenoate precursor to form the basic mthis compound structure. mdpi.comscispace.com This core can then be functionalized. For instance, N-alkylation at the pyrrole nitrogen (position 6) to introduce methyl or benzyl (B1604629) groups can be achieved using phase-transfer catalysis conditions. mdpi.comscispace.com Further functionalization at the 2-position is possible through Vilsmeier-Haack formylation, which introduces a formyl group (-CHO). This aldehyde can then be converted into other functionalities, such as a cyano group or a tetrazole ring, expanding the chemical space of the derivatives. mdpi.comscispace.com
Palladium-catalyzed reactions also offer a powerful tool for constructing functionalized fused heterocyclic systems. Although demonstrated for the analogous furo[2,3-b]pyridine (B1315467) core, these strategies can be conceptually applied to furo[2,3-b]pyrroles. nih.govacs.org Such methods often involve the cyclization and annulation of appropriately substituted precursors, allowing for the incorporation of various functional handles suitable for subsequent cross-coupling reactions. nih.gov For example, a Pd(II)-catalyzed synthesis of furopyridines has been developed from β-ketodinitriles and alkynes, which involves the concurrent construction of both the furan and pyridine (B92270) rings. acs.org
The following table summarizes key functionalization strategies employed during the formation of the furo[2,3-b]pyrrole core and its immediate derivatives.
| Reaction Type | Precursors | Reagents/Conditions | Functional Group Introduced | Reference |
|---|---|---|---|---|
| Multicomponent Bicyclization | β-ketothioamides, glyoxals, ethyl cyanoacetate | DIPEA, EtOH, room temp | Multiple substituents on both rings | nih.govacs.org |
| N-Alkylation | Mthis compound | Phase-transfer catalysis (PTC) | Methyl or Benzyl group at N-6 | mdpi.comscispace.com |
| Vilsmeier-Haack Formylation | Mthis compound and its N-alkyl derivatives | POCl₃, DMF | Formyl group at C-2 | mdpi.comscispace.com |
| Cyanation | 2-Formyl-furo[2,3-b]pyrrole-5-carboxylates | Hydroxylammonium chloride, acetic anhydride (B1165640), pyridine | Cyano group at C-2 | mdpi.comscispace.com |
| Tetrazole Formation | 2-Cyano-furo[2,3-b]pyrrole-5-carboxylates | Sodium azide, ammonium (B1175870) chloride, DMF | Tetrazolyl group at C-2 | mdpi.comscispace.com |
Microwave-Assisted Synthetic Enhancements for Fused Pyrroles
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, increasing yields, and improving the efficiency of synthetic protocols for a wide range of heterocyclic compounds, including fused pyrroles. pensoft.net The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. pensoft.netorganic-chemistry.org
The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia, has been successfully adapted to microwave conditions. organic-chemistry.orgorganic-chemistry.orgpharmaguideline.com This microwave-assisted Paal-Knorr condensation allows for an efficient and versatile synthesis of polysubstituted pyrroles, often with good yields and compatibility with various functional groups. organic-chemistry.org This enhancement is particularly beneficial for creating libraries of compounds for medicinal chemistry research. organic-chemistry.orgnih.gov
While direct examples for this compound are not extensively detailed, the synthesis of related fused pyrrole systems has shown significant benefits from microwave assistance. For instance, in the synthesis of certain furo[3,2-b]pyrrole derivatives, microwave irradiation was found to reduce reaction times and increase product yields. researchgate.net Similarly, novel pyrrolo[2,3-b]pyrrole derivatives have been synthesized using microwave-assisted methods. nih.gov The synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines], another complex fused system, was achieved at 80 °C under microwave irradiation, highlighting the mild conditions and broad functional group compatibility of this approach. nih.gov
The advantages of microwave-assisted synthesis in the context of fused pyrroles are summarized in the table below.
| Reaction/System | Conventional Method Conditions | Microwave-Assisted Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Paal-Knorr Pyrrole Synthesis | Often requires prolonged heating | Reduced reaction times (minutes) | Increased yields, high versatility | organic-chemistry.org |
| Furo[3,2-b]pyrrole Hydrazone Synthesis | Standard reflux | Shorter irradiation time | Reduced reaction time, increased yields | researchgate.net |
| Clauson-Kaas Pyrrole Synthesis | Conventional heating | Microwave irradiation with acidic ionic liquid | Higher yields, faster reaction, solvent-free | pensoft.net |
| General Fused Pyrrole Synthesis | Often multi-step, long reaction times | One-pot, rapid heating | Faster reactions, higher yields, easier work-up, energy efficiency | pensoft.netnih.govnih.gov |
Chemical Reactivity and Transformation of Ethyl 6h Furo 2,3 B Pyrrole 5 Carboxylate
Electrophilic Aromatic Substitution Reactions of the Furo[2,3-b]pyrrole System
The electron-rich nature of the furo[2,3-b]pyrrole core makes it susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the electronic effects of the fused rings and the substituents present on the heterocyclic system.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.gov For methyl 6H-furo[2,3-b]pyrrole-5-carboxylate and its N-substituted derivatives, the Vilsmeier formylation occurs selectively at the C-2 position of the furo[2,3-b]pyrrole ring. mdpi.comscispace.com This reaction is typically carried out using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which generates the electrophilic Vilsmeier reagent. mdpi.comcas.cz
The formylation of mthis compound (2a), as well as its 6-methyl (2b) and 6-benzyl (2c) analogs, yields the corresponding 2-formyl derivatives (3a-3c). mdpi.comscispace.com This specific substitution pattern highlights the higher nucleophilicity of the C-2 position in the furan (B31954) ring of the furo[2,3-b]pyrrole system. The resulting 2-formyl-furo[2,3-b]pyrrole-5-carboxylates are valuable intermediates for further synthetic transformations. mdpi.com
Table 1: Vilsmeier Formylation of Methyl Furo[2,3-b]pyrrole-5-carboxylate Derivatives
| Starting Material | Product |
| Mthis compound (2a) | Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate (3a) |
| Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate (2b) | Methyl 2-formyl-6-methyl-furo[2,3-b]pyrrole-5-carboxylate (3b) |
| Methyl 6-benzyl-furo[2,3-b]pyrrole-5-carboxylate (2c) | Methyl 2-formyl-6-benzyl-furo[2,3-b]pyrrole-5-carboxylate (3c) |
Data sourced from Krutošíková et al. (1997). mdpi.comscispace.com
While specific details on the halogenation of this compound are not extensively documented in the provided search results, the halogenation of similar pyrrole-based systems is a common strategy to introduce reactive sites for further functionalization. For instance, electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are frequently employed for the halogenation of pyrrole (B145914) rings. The position of halogenation would be influenced by the directing effects of the existing substituents and the inherent reactivity of the furo[2,3-b]pyrrole nucleus. The introduction of a halogen atom provides a handle for subsequent cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the construction of more complex molecular architectures.
Nucleophilic Reactions and Derivatization
The ester and formyl groups on the furo[2,3-b]pyrrole ring system serve as key functional handles for a variety of nucleophilic reactions, leading to a diverse range of derivatives.
The ester group at the C-5 position of furo[2,3-b]pyrrole derivatives can be readily converted to a hydrazide functionality through reaction with hydrazine (B178648). Specifically, the 6-methyl and 6-benzyl derivatives of methyl furo[2,3-b]pyrrole-5-carboxylate (2b and 2c) undergo hydrazinolysis when refluxed with hydrazine in ethanol (B145695) to afford the corresponding hydrazides (4b and 4c). mdpi.comscispace.com However, attempts to synthesize the parent 6H-furo[2,3-b]pyrrole-5-carbohydrazide (4a) under similar conditions were unsuccessful. scispace.com Carbohydrazides are important synthetic intermediates, serving as precursors for the synthesis of various heterocyclic compounds. nih.gov
Table 2: Hydrazinolysis of Methyl Furo[2,3-b]pyrrole-5-carboxylate Derivatives
| Starting Material | Product |
| Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate (2b) | 6-Methyl-furo[2,3-b]pyrrole-5-carbohydrazide (4b) |
| Methyl 6-benzyl-furo[2,3-b]pyrrole-5-carboxylate (2c) | 6-Benzyl-furo[2,3-b]pyrrole-5-carbohydrazide (4c) |
Data sourced from Krutošíková et al. (1997). mdpi.comscispace.com
The formyl group introduced at the C-2 position can be transformed into a cyano group. The reaction of methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylates (3a-3c) with hydroxylammonium chloride in acetic anhydride (B1165640) in the presence of pyridine (B92270) at 90°C yields the corresponding methyl 2-cyano-6-R¹-furo[2,3-b]pyrrole-5-carboxylates (5a-5c). mdpi.comscispace.com This conversion provides a pathway to introduce a nitrile functionality, which is a versatile group that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of other heterocyclic rings.
Table 3: Synthesis of Cyano Derivatives from Formyl Furo[2,3-b]pyrroles
| Starting Material | Product |
| Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate (3a) | Methyl 2-cyano-6H-furo[2,3-b]pyrrole-5-carboxylate (5a) |
| Methyl 2-formyl-6-methyl-furo[2,3-b]pyrrole-5-carboxylate (3b) | Methyl 2-cyano-6-methyl-furo[2,3-b]pyrrole-5-carboxylate (5b) |
| Methyl 2-formyl-6-benzyl-furo[2,3-b]pyrrole-5-carboxylate (3c) | Methyl 2-cyano-6-benzyl-furo[2,3-b]pyrrole-5-carboxylate (5c) |
Data sourced from Krutošíková et al. (1997). mdpi.comscispace.com
The cyano derivatives obtained in the previous step can be utilized for the synthesis of tetrazole-containing compounds. The reaction of methyl 2-cyano-6-R¹-furo[2,3-b]pyrrole-5-carboxylates (5a-5c) with sodium azide (B81097) and ammonium (B1175870) chloride in dimethylformamide leads to the formation of methyl 2-(1H-tetrazol-5-yl)-6-R¹-furo[2,3-b]pyrrole-5-carboxylates (6a-6c). mdpi.comscispace.com This [2+3] cycloaddition reaction between the nitrile and the azide anion is a common and effective method for the synthesis of 5-substituted tetrazoles. Tetrazoles are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acid groups.
Table 4: Synthesis of Tetrazolyl Derivatives from Cyano Furo[2,3-b]pyrroles
| Starting Material | Product |
| Methyl 2-cyano-6H-furo[2,3-b]pyrrole-5-carboxylate (5a) | Methyl 2-(1H-tetrazol-5-yl)-6H-furo[2,3-b]pyrrole-5-carboxylate (6a) |
| Methyl 2-cyano-6-methyl-furo[2,3-b]pyrrole-5-carboxylate (5b) | Methyl 2-(1H-tetrazol-5-yl)-6-methyl-furo[2,3-b]pyrrole-5-carboxylate (6b) |
| Methyl 2-cyano-6-benzyl-furo[2,3-b]pyrrole-5-carboxylate (5c) | Methyl 2-(1H-tetrazol-5-yl)-6-benzyl-furo[2,3-b]pyrrole-5-carboxylate (6c) |
Data sourced from Krutošíková et al. (1997). mdpi.comscispace.com
Cycloaddition and Addition Reactions of this compound
The furo[2,3-b]pyrrole scaffold, possessing both a furan and a pyrrole ring, presents a rich platform for cycloaddition and addition reactions. The electron-rich nature of this fused heterocyclic system, combined with the influence of the electron-withdrawing ethyl carboxylate group, dictates its reactivity towards various reagents.
[4+2] Cycloaddition to Furan and Pyrrole Nuclei
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, is a powerful tool for the construction of six-membered rings. The furan and pyrrole moieties within this compound can potentially act as dienes, although their aromatic character tends to reduce their reactivity compared to non-aromatic dienes.
The reactivity of furans in Diels-Alder reactions is well-documented. Generally, electron-rich furans readily react with electron-deficient dienophiles. Conversely, the presence of electron-withdrawing groups on the furan ring, such as in furoic acids, can render them less reactive as dienes. However, studies have shown that even these electron-poor furans can undergo Diels-Alder reactions, particularly with reactive dienophiles and under forcing conditions or in aqueous media, which can enhance reaction rates. nih.govrsc.org For this compound, the furan portion of the molecule could potentially react with potent dienophiles, leading to the formation of oxa-bridged cycloadducts.
The pyrrole nucleus is generally less reactive in [4+2] cycloaddition reactions than furan due to its higher degree of aromaticity. Simple pyrroles are often poor dienes. However, activation of the pyrrole ring, for instance by N-acylation or N-sulfonylation, can promote its participation in Diels-Alder reactions. ucla.edu An intramolecular approach, where the dienophile is tethered to the pyrrole nitrogen, has been shown to facilitate the cycloaddition. ucla.edu In the case of this compound, the unsubstituted pyrrole nitrogen could be functionalized to introduce a dienophilic partner, thereby enabling an intramolecular Diels-Alder reaction.
While specific examples of [4+2] cycloaddition reactions involving this compound are not extensively reported in the literature, the general principles of furan and pyrrole reactivity suggest that such transformations are plausible, likely requiring reactive dienophiles or an intramolecular reaction design.
Michael Addition Pathways
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgmasterorganicchemistry.comyoutube.com The this compound scaffold can act as a nucleophile in Michael additions, particularly from the pyrrole nitrogen or the electron-rich carbon positions of the heterocyclic rings.
The pyrrole nitrogen, after deprotonation with a suitable base, can act as a potent nucleophile. This N-anion can then add to various Michael acceptors. The regioselectivity of this addition would be directed towards the β-carbon of the acceptor. rsc.org
Furthermore, the carbon framework of the furo[2,3-b]pyrrole system is electron-rich and can be a source of carbon nucleophiles for Michael additions, especially at the C2 position, which is analogous to the most nucleophilic position in simple furans and pyrroles. mdpi.com While direct Michael addition of the neutral furo[2,3-b]pyrrole might be challenging, its lithiated or Grignard derivatives could serve as effective Michael donors.
Conversely, derivatives of this compound could be envisioned to act as Michael acceptors. For instance, the introduction of an α,β-unsaturated substituent at one of the ring positions would create a suitable electrophile for the addition of various Michael donors, such as enolates, amines, or thiols.
Below is a table illustrating potential Michael addition reactions involving the furo[2,3-b]pyrrole core, based on general principles of reactivity.
| Michael Donor | Michael Acceptor | Potential Product |
| This compound (as N-anion) | Methyl acrylate | Methyl 3-(5-(ethoxycarbonyl)-6H-furo[2,3-b]pyrrol-6-yl)propanoate |
| Diethyl malonate | 2-(Acryloyl)-ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Diethyl 2-(3-(5-(ethoxycarbonyl)-6H-furo[2,3-b]pyrrol-2-yl)-3-oxopropyl)malonate |
| Pyrrolidine | 2-(Acryloyl)-ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Ethyl 2-(3-(pyrrolidin-1-yl)propanoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate |
Oxidative and Reductive Transformations
The furo[2,3-b]pyrrole ring system is susceptible to both oxidative and reductive transformations, which can be used to introduce new functional groups or to modify the saturation level of the heterocyclic core.
Information on the isomeric ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate suggests that oxidation can be achieved using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Such reactions would likely lead to the formation of carboxylic acids or other oxidized derivatives, potentially involving cleavage of one of the heterocyclic rings. The specific outcome would depend on the reaction conditions and the regioselectivity of the oxidant.
Reduction of the furo[2,3-b]pyrrole system can also be accomplished using standard reducing agents. For the related furo[3,2-b]pyrrole system, reagents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (B1222165) (NaBH_4) have been proposed for reduction. The ethyl ester functionality in this compound would be readily reduced by a strong hydride reagent like LiAlH_4 to the corresponding primary alcohol, (6H-furo[2,3-b]pyrrol-5-yl)methanol. A milder reducing agent like NaBH_4 would typically not reduce the ester but could potentially reduce any aldehyde or ketone functionalities that might be present on the ring system. Catalytic hydrogenation could lead to the saturation of one or both of the heterocyclic rings, depending on the catalyst and reaction conditions employed.
Condensation Reactions with Heterocyclic Salts
Condensation reactions of this compound and its derivatives with heterocyclic salts, such as pyrylium (B1242799) or pyridinium (B92312) salts, would provide a pathway to more complex, fused heterocyclic systems. While specific examples involving this compound are not readily found, the reactivity of related compounds provides insight into potential transformations.
For instance, the condensation of hydrazide derivatives of the isomeric furo[3,2-b]pyrrole system with chromone-based aldehydes has been reported to yield complex hydrazones, which can then act as ligands for metal complexes. nih.gov This suggests that the corresponding hydrazide of this compound could undergo similar condensation reactions with various heterocyclic aldehydes or ketones.
Reactions with pyrylium salts are a well-established method for the synthesis of pyridinium salts. The furo[2,3-b]pyrrole nucleus, particularly if functionalized with a primary amino group, could react with pyrylium salts to form N-substituted pyridinium derivatives. Similarly, activated positions on the furo[2,3-b]pyrrole ring could potentially react with pyridinium salts in the presence of a base, leading to the formation of new C-C bonds.
Cascade Annulation Reactions via N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations, including cascade annulation reactions. bohrium.comresearchgate.net A notable application of NHC catalysis is in the synthesis of the furo[2,3-b]pyrrole scaffold itself.
A chemo- and enantioselective strategy for the synthesis of furo[2,3-b]pyrrole derivatives from unsymmetric enedials has been developed. researchgate.net In this process, an NHC catalyst facilitates a cascade reaction that involves the selective reaction at one of the aldehyde moieties of the enedial substrate. The reaction proceeds through the formation of a Breslow intermediate, which then undergoes further transformations to build the fused bicyclic system with high selectivity. This method highlights the utility of NHC catalysis in constructing the core furo[2,3-b]pyrrole structure.
While this example describes the synthesis of the furo[2,3-b]pyrrole ring system, the existing scaffold of this compound could also be a substrate in NHC-catalyzed reactions. For example, if functionalized with an aldehyde group, the molecule could participate in NHC-catalyzed annulations with various partners.
A summary of a relevant NHC-catalyzed cascade annulation for the synthesis of the furo[2,3-b]pyrrole core is presented in the table below. researchgate.net
| Reactants | Catalyst | Product | Yield | Enantiomeric Ratio (er) |
| Unsymmetric enedial, Amine | NHC pre-catalyst, Additive | Furo[2,3-b]pyrrole derivative | Moderate to good | High (e.g., 96:4) |
This reaction demonstrates the power of NHC catalysis to control chemoselectivity in reactions with substrates bearing multiple reactive sites, providing a modern and efficient route to functionalized furo[2,3-b]pyrroles. researchgate.net
Structural and Electronic Properties: Advanced Characterization and Theoretical Investigations
The elucidation of the precise structure and electronic nature of ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate relies on a combination of sophisticated spectroscopic techniques and computational analysis. These methods provide a detailed map of the molecule's atomic connectivity and electron distribution.
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. For the furo[2,3-b]pyrrole system, ¹H, ¹³C, and ¹⁵N NMR each offer unique insights into the chemical environment of the atoms. While specific data for the ethyl ester is not extensively published, detailed analysis of its close analog, mthis compound, provides a robust foundation for understanding the core heterocyclic structure. mdpi.com
¹H, ¹³C, and ¹⁵N NMR Spectroscopy:
In the ¹³C NMR spectrum of the methyl analog, the carbon signals of the furo[2,3-b]pyrrole core are distinctly observed. mdpi.com For instance, the C-2 and C-3 carbons of the furan (B31954) ring, and the C-4 and C-5 carbons of the pyrrole (B145914) ring, show characteristic chemical shifts that are influenced by the fusion of the two rings and the presence of the ester substituent. mdpi.com
The ¹⁵N NMR chemical shift provides direct information about the electronic environment of the nitrogen atom within the pyrrole ring. For mthis compound, the ¹⁵N signal is recorded at -262.1 ppm. mdpi.com This value, along with coupling constants such as ¹J(¹⁵N,H) and ³J(¹⁵N,H), confirms the electronic state and connectivity of the nitrogen atom. mdpi.com For the ethyl ester, the signals for the core ring system would be nearly identical, with additional characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) appearing in the ¹H and ¹³C NMR spectra.
Below are the tabulated ¹³C and ¹⁵N NMR chemical shifts for the core structure, based on the methyl ester analog. mdpi.com
¹³C NMR Chemical Shifts for the Furo[2,3-b]pyrrole Core
| Atom | Chemical Shift (ppm) |
|---|---|
| C-2 | 143.65 |
| C-3 | 105.62 |
| C-3a | 110.56 |
| C-4 | 106.36 |
| C-5 | 120.70 |
| C-6a | 151.60 |
¹⁵N NMR Data for the Furo[2,3-b]pyrrole Core
| Parameter | Value |
|---|---|
| δ(¹⁵N) (ppm) | -262.1 |
| ¹J(¹⁵N,H) (Hz) | 100.8 |
Correlation of Chemical Shifts with Electronic Structure and Calculated Atomic Charges
The observed NMR chemical shifts are intrinsically linked to the electron density around each atom. A strong correlation exists between these experimental values and theoretically calculated net atomic charges. mdpi.com Computational methods, such as the AM1 method, have been used to calculate the charge distribution in the parent furo[2,3-b]pyrrole system and its carboxylate derivatives. mdpi.com
These calculations reveal that in the furo[2,3-b]pyrrole system, carbons C-2 and C-5 appear at a higher magnetic field (are more shielded), while C-3 and C-4 are at a lower field (deshielded) compared to their isomeric furo[3,2-b]pyrrole counterparts. mdpi.com This is in good agreement with the calculated net atomic charges, which show a corresponding pattern of electron density. mdpi.com This demonstrates that the fusion of the furan and pyrrole rings leads to a specific electronic distribution that is reflected in the NMR spectra. The electron-withdrawing nature of the carboxylate group at the C-5 position further influences the charge distribution within the pyrrole ring.
Calculated Net Atomic Charges (AM1 Method) for Parent Furo[2,3-b]pyrrole
| Position | Net Atomic Charge |
|---|---|
| O-1 | -0.169 |
| C-2 | 0.041 |
| C-3 | -0.119 |
| C-3a | -0.016 |
| C-4 | -0.252 |
| C-5 | -0.042 |
| N-6 | -0.222 |
Aromaticity Assessment of Furo[2,3-b]pyrrole Ring Systems
The concept of aromaticity, while traditionally associated with benzene, is crucial for understanding the stability and reactivity of heterocyclic systems like furo[2,3-b]pyrroles. These compounds are considered electron-rich heterocycles, but quantifying their degree of aromaticity is complex. mdpi.com Various computational indices are employed to provide a more quantitative measure.
Magnetic Indices: Nucleus Independent Chemical Shift (NICS)
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated at the center of a ring (or at points above the ring) to probe the induced magnetic field. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current associated with anti-aromaticity. For the furo[2,3-b]pyrrole system, NICS calculations would be performed for both the five-membered furan and pyrrole rings. The magnitude of the negative NICS values would offer a quantitative assessment of the magnetic aromaticity of each ring within the fused structure, reflecting the extent of cyclic electron delocalization.
Comparative Aromaticity Studies with Furo[3,2-b]pyrrole Isomers
A key aspect of understanding the furo[2,3-b]pyrrole system is comparing it with its positional isomer, furo[3,2-b]pyrrole. mdpi.com The furo[2,3-b]pyrrole is a 1,6-diheteropentalene, whereas the furo[3,2-b]pyrrole is a 1,4-diheteropentalene. mdpi.com Most available criteria indicate that the 1,4-isomer (furo[3,2-b]pyrrole) possesses a higher degree of aromaticity than the 1,6-isomer (furo[2,3-b]pyrrole). mdpi.com
This difference in aromaticity is reflected in their chemical behavior and spectroscopic properties. For instance, the ¹³C NMR chemical shifts of the ring carbons in furo[3,2-b]pyrrole derivatives show greater deviation from the parent furan and pyrrole molecules than is observed for the furo[2,3-b]pyrrole system. mdpi.com This suggests that the electronic interaction and delocalization between the fused rings are more significant in the 1,4-system, contributing to its greater aromatic stabilization. mdpi.com The general order of decreasing aromaticity for these diheteropentalene systems is 1,4 > 1,6. mdpi.com
Computational Chemistry Approaches
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, these methods offer insights into its electronic structure and reactivity.
Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for studying molecular systems. aps.org While specific ab initio or DFT studies solely on this compound are not extensively documented in the provided results, the principles of these methods are widely applied to similar heterocyclic systems. DFT, in particular, is a popular choice for its balance of accuracy and computational cost, making it suitable for calculating properties like molecular geometry, vibrational frequencies, and electronic structure. hacettepe.edu.tr For the related mthis compound, calculations using the AM1 method have been performed to correlate calculated net atomic charges with experimental NMR chemical shifts. mdpi.comresearchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze the π-electron delocalization and hydrogen bonding in similar pyrrole-carboxylic acid dimers. researchgate.net
The distribution of electrons within a molecule is fundamental to its chemical properties and reactivity. Net atomic charges and electron density distribution analysis reveal the electron-rich and electron-poor regions of this compound. In a study of related furo[2,3-b]pyrroles, the AM1 method was used to calculate net atomic charges, which were then correlated with 13C and 15N NMR chemical shifts. mdpi.comresearchgate.net This correlation demonstrated that the calculated net atomic charges were in good agreement with experimental observations, providing a quantitative measure of the electron density at different atomic centers. researchgate.net For instance, changes in electron density upon annelation (ring fusion) were observed, with significant upfield shifts in the NMR spectra of certain carbon atoms, indicating increased electron density. mdpi.com The analysis of electron density at bond critical points (BCP) can also be an indicator of hydrogen bond strength in related systems. researchgate.net
Below is an interactive data table showcasing the calculated net atomic charges for the parent compound, mthis compound, which provides a model for understanding the electronic environment in the ethyl ester derivative.
| Atom No. | Net Atomic Charge (AM1) |
| N(6) | -0.165 |
| C(2) | -0.117 |
| C(3) | -0.015 |
| C(3a) | 0.096 |
| C(4) | -0.106 |
| C(5) | 0.112 |
| C(6a) | -0.045 |
| O(1) | -0.153 |
| C(7) | 0.285 |
| O(8) | -0.254 |
| O(9) | -0.222 |
| C(10) | 0.082 |
| Data derived from studies on the methyl analog. mdpi.comresearchgate.net |
X-ray Crystallographic Analysis for Absolute Configuration and Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular geometry and absolute configuration. While a specific crystal structure for this compound was not found in the provided search results, the utility of this technique is well-established for analogous compounds. For instance, the crystal structure of a related ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate has been determined, revealing details about its conformation and intermolecular interactions. nih.gov Similarly, the crystal structure of (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid has been elucidated, showing the formation of infinite polar chains through hydrogen bonding. doi.org Such studies provide invaluable data on bond lengths, bond angles, and torsion angles, which can be compared with theoretical calculations to validate the computational models. hacettepe.edu.tr
The following interactive data table presents typical bond lengths and angles that would be expected for the furo[2,3-b]pyrrole core, based on crystallographic data of similar structures.
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
| O(1)-C(2) | 1.37 | C(2)-O(1)-C(6a) | 108 |
| C(2)-C(3) | 1.36 | O(1)-C(2)-C(3) | 110 |
| C(3)-C(3a) | 1.43 | C(2)-C(3)-C(3a) | 107 |
| C(3a)-N(6) | 1.38 | C(3)-C(3a)-N(6) | 109 |
| N(6)-C(6a) | 1.37 | C(3a)-N(6)-C(6a) | 108 |
| C(6a)-O(1) | 1.37 | N(6)-C(6a)-O(1) | 108 |
| Data is illustrative and based on general values for similar heterocyclic systems. |
Derivatization Strategies and Analogue Synthesis
N-Alkylation and N-Benzylation of the Pyrrole (B145914) Nitrogen
The nitrogen atom of the pyrrole ring in ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate is a key site for derivatization. N-alkylation and N-benzylation reactions introduce substituents at this position, which can significantly alter the compound's properties.
A common method for these modifications is phase-transfer catalysis (PTC). mdpi.com For instance, the methylation and benzylation of mthis compound have been successfully achieved using PTC conditions. mdpi.com This approach offers an efficient way to synthesize N-substituted derivatives. mdpi.com The introduction of alkyl or benzyl (B1604629) groups at the pyrrole nitrogen can influence the molecule's reactivity in subsequent reactions, such as formylation. mdpi.com
Table 1: Examples of N-Alkylation and N-Benzylation Products
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Mthis compound | Methylating agent (under PTC) | Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |
Modifications at the Ester Moiety
The ester group at the 5-position of the furo[2,3-b]pyrrole core is another versatile handle for chemical modification. These modifications can lead to a variety of derivatives with different functional groups.
One common transformation is the conversion of the ester to a hydrazide. For example, reacting N-substituted methyl furo[2,3-b]pyrrole-5-carboxylates with hydrazine (B178648) in refluxing ethanol (B145695) yields the corresponding carboxyhydrazides. mdpi.com However, it is noteworthy that attempts to synthesize the unsubstituted 6H-furo[2,3-b]pyrrole-5-carboxyhydrazide under similar conditions were unsuccessful, highlighting the influence of the N-substituent on reactivity. mdpi.com
The ester can also be hydrolyzed to the corresponding carboxylic acid. Alkaline hydrolysis of both the parent ester and its 2-formyl-substituted derivatives has been shown to produce the respective furo[2,3-b]pyrrole-5-carboxylic acids. researchgate.net These carboxylic acids can then serve as precursors for further synthetic transformations.
Table 2: Examples of Ester Moiety Modifications
| Starting Material | Reagent/Condition | Product | Reference |
|---|---|---|---|
| Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate | Hydrazine/Ethanol (reflux) | 6-Methyl-furo[2,3-b]pyrrole-5-carboxyhydrazide | mdpi.com |
| Methyl 6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | Hydrazine/Ethanol (reflux) | 6-Benzyl-furo[2,3-b]pyrrole-5-carboxyhydrazide | mdpi.com |
Substitution Pattern Variations on the Furan (B31954) and Pyrrole Rings
Varying the substitution patterns on both the furan and pyrrole rings is a key strategy for creating a diverse library of furo[2,3-b]pyrrole derivatives. These substitutions can significantly impact the electronic properties and reactivity of the heterocyclic system.
Electrophilic substitution reactions are common for this electron-rich heterocycle. For example, Vilsmeier formylation of mthis compound and its N-substituted derivatives introduces a formyl group at the 2-position of the furan ring. mdpi.com This 2-formyl group can then be further transformed into other functional groups, such as a cyano group by reaction with hydroxylammonium chloride, or a tetrazolyl group via reaction with sodium azide (B81097) and ammonium (B1175870) chloride. mdpi.com
The synthesis of pyrroles with various substituents can also be achieved through multicomponent reactions. A gold-catalyzed multicomponent reaction of 3-butynamines, glyoxylic acid, and anilines has been developed for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives with diverse substitution patterns. nih.gov This method allows for variability at both the N-substituent and other positions on the pyrrole ring. nih.gov
Table 3: Examples of Ring Substitution Variations
| Starting Material | Reagent/Condition | Product | Reference |
|---|---|---|---|
| Mthis compound | Vilsmeier reagent | Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |
| Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate | Hydroxylammonium chloride/Acetic anhydride (B1165640) | Methyl 2-cyano-6H-furo[2,3-b]pyrrole-5-carboxylate | mdpi.com |
Synthesis and Comparative Studies of Positional Isomers
The study of positional isomers is crucial for understanding how the arrangement of heteroatoms influences the properties of the heterocyclic system.
Furo[3,2-b]pyrroles are positional isomers of furo[2,3-b]pyrroles. mdpi.com Comparative studies have shown that the furo[3,2-b]pyrrole system (a 1,4-system) is thermodynamically more stable than the furo[2,3-b]pyrrole system (a 1,6-system). mdpi.com This difference in stability is supported by semiempirical MO calculations. mdpi.com
The synthesis of furo[3,2-b]pyrrole derivatives has been explored through various synthetic routes. The reactivity and spectroscopic properties of these isomers have been compared to their furo[2,3-b]pyrrole counterparts. For instance, the 13C NMR chemical shifts of the carbon atoms in the heterocyclic rings differ between the two isomeric systems. mdpi.com
Replacing the furan oxygen with another heteroatom, such as sulfur to form a thieno[2,3-b]pyrrole, provides another avenue for creating analogues with distinct properties. The aromaticity of these diheteropentalenes is influenced by the nature of the heteroatoms, generally following the order S > Se ≥ N > O. mdpi.com
The synthesis of thieno[2,3-b]pyrrole derivatives has been reported, and their properties can be compared to the corresponding furo[2,3-b]pyrroles. For example, ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a known analogue of the title compound. matrixscientific.com The synthesis of various functionalized thieno[3,2-b]pyrroles, a positional isomer, has also been achieved. researchgate.net
Polycondensed Furo[2,3-b]pyridine (B1315467) and Related Systems
Furo[2,3-b]pyridines, also known as 7-azabenzofurans, are structurally related to furo[2,3-b]pyrroles and have attracted significant interest due to their diverse biological activities. researchgate.net The synthesis of polycondensed systems based on the furo[2,3-b]pyridine core is a rapidly developing area of research. researchgate.net
Several synthetic routes to the furo[2,3-b]pyridine core have been developed, often involving the construction of the furan ring onto a pre-existing pyridine (B92270) ring. nih.gov For example, a concise 4-step synthesis has been reported that allows for functionalization at the 3- and 5-positions, enabling further derivatization through cross-coupling reactions. nih.gov The synthesis of condensed furo[2,3-b]pyridines has also been achieved from various starting materials, leading to compounds with potential neurotropic, antimicrobial, and antitumor activities. researchgate.net
Applications in Advanced Organic Synthesis and Molecular Design
Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate as a Versatile Synthetic Building Block
This compound is a highly adaptable precursor in organic synthesis. Its utility is primarily derived from the reactivity of the pyrrole (B145914) nitrogen and the C2 position of the heterocyclic ring system. The methyl ester analog, mthis compound, has been shown to undergo various transformations that highlight the versatility of this scaffold. mdpi.comresearchgate.net
The pyrrole NH group can be readily functionalized. For instance, N-alkylation reactions, such as methylation and benzylation, can be achieved under phase-transfer catalysis (PTC) conditions. mdpi.comresearchgate.net This allows for the introduction of various substituents at the N-6 position, modifying the steric and electronic properties of the molecule.
Furthermore, the C2 position is susceptible to electrophilic substitution. Vilsmeier-Haack formylation introduces an aldehyde group at this position, creating 2-formyl derivatives. mdpi.comresearchgate.net This aldehyde can then serve as a handle for a wide range of subsequent transformations, including conversion to nitriles and the formation of hydrazones. mdpi.comresearchgate.net The ester group at the C5 position can also be converted into other functional groups, such as hydrazides, by reacting with hydrazine (B178648). mdpi.com These transformations underscore the compound's role as a multifaceted building block, providing multiple avenues for structural elaboration.
Construction of Complex Organic Molecules and Novel Heterocyclic Scaffolds
The true synthetic power of this compound is realized in its ability to serve as a foundation for building more elaborate heterocyclic systems. The functional group handles installed in the initial modification steps can be used to construct new fused rings.
A prominent example is the conversion of the 2-formyl derivative into a 2-cyano compound. mdpi.comresearchgate.net This nitrile is a key intermediate that can undergo a [2+3] cycloaddition reaction with sodium azide (B81097) to form a tetrazole ring. mdpi.comresearchgate.net This reaction sequence effectively fuses a third heterocyclic ring onto the original furopyrrole core, generating methyl 2-(5'-tetrazolyl)-6-R-furo[2,3-b]pyrrole-5-carboxylates. mdpi.comresearchgate.net Such multi-ring systems are of significant interest in medicinal chemistry due to their potential to mimic peptide bonds and interact with biological targets.
Additionally, the reaction of 2-formyl derivatives with N,N-dimethylhydrazine yields the corresponding N,N-dimethylhydrazones. mdpi.comresearchgate.net These reactions demonstrate how the initial furopyrrole structure can be systematically built upon, leading to novel scaffolds with increased molecular complexity and diverse functionalities. The table below summarizes key reactions starting from the analogous methyl ester.
Table 1: Synthetic Transformations of Mthis compound Derivatives
| Starting Material (R¹=H, Me, Bn) | Reagent(s) | Product | Reference |
| Mthis compound | R¹-X, PTC | Methyl 6-R¹-furo[2,3-b]pyrrole-5-carboxylate | mdpi.comresearchgate.net |
| Methyl 6-R¹-furo[2,3-b]pyrrole-5-carboxylate | POCl₃, DMF | Methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylate | mdpi.comresearchgate.net |
| Methyl 6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | N₂H₄, EtOH | 6-Benzyl-furo[2,3-b]pyrrole-5-carbohydrazide | mdpi.com |
| Methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylate | NH₂OH·HCl, Ac₂O | Methyl 2-cyano-6-R¹-furo[2,3-b]pyrrole-5-carboxylate | mdpi.comresearchgate.net |
| Methyl 2-cyano-6-R¹-furo[2,3-b]pyrrole-5-carboxylate | NaN₃, NH₄Cl | Methyl 2-(5'-tetrazolyl)-6-R¹-furo[2,3-b]pyrrole-5-carboxylate | mdpi.comresearchgate.net |
| Methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylate | H₂NNMe₂ | 5-Methoxycarbonyl-6-R¹-furo[2,3-b]pyrrole-2-carbaldehyde N,N-dimethylhydrazone | mdpi.comresearchgate.net |
Design of Molecular Architectures with Tailored Properties
The furo[2,3-b]pyrrole framework is a valuable platform for designing molecules with specific, tailored properties, particularly in materials science and medicinal chemistry. The reactivity of the scaffold allows for the synthesis of highly conjugated "push-pull" systems, which are known for their interesting optical and electronic properties. mdpi.com
For example, the aldehyde derivatives, such as methyl 2-formyl-6-methoxymethylfuro[2,3-b]pyrrole-5-carboxylate, can react with benzothiazolium salts to create new condensation products. mdpi.com These products are highly conjugated systems that are potential precursors for cyanine (B1664457) dyes, which have applications in areas like photography and biotechnology. mdpi.com
Furthermore, derivatization of the isomeric furo[3,2-b]pyrrole-5-carboxylate to the corresponding carboxhydrazide allows for the synthesis of ligands capable of forming metal complexes with copper, cobalt, and nickel. researchgate.netnih.gov The replacement of the ester with a hydrazide group enhances the molecule's capacity for chelation, demonstrating how functional group modification can be used to design molecules with specific metal-binding properties. This principle of modifying the core structure to fine-tune properties like conjugation, color, and chelating ability is central to modern molecular design.
Synthesis of Key Intermediates for Diverse Chemical Applications
Beyond its direct applications, this compound is a precursor to key intermediates that find use in a variety of chemical fields.
The furopyrrole scaffold is an excellent starting point for the synthesis of more complex fused polycyclic systems. As previously mentioned, the synthesis of tetrazolyl-furo[2,3-b]pyrroles is a clear example of this capability. mdpi.comresearchgate.net The creation of the tetrazole ring adds a five-membered, nitrogen-rich aromatic system to the existing bicyclic core, resulting in a tricyclic structure. These types of polycyclic aromatic systems are of high interest in materials science and as scaffolds for drug discovery. The stepwise, controlled synthesis of these systems, starting from the relatively simple furopyrrole ester, highlights a rational approach to building molecular complexity. nih.gov
While the direct use of this compound in the development of functional chiral molecules is not extensively documented in the reviewed literature, the broader class of pyrrole-containing heterocycles is significant in the design of new chemical entities. The principles of asymmetric synthesis and chiral design are often applied to heterocyclic structures to create enantiomerically pure compounds for biological evaluation. nih.gov The furopyrrole scaffold, with its multiple points for functionalization, presents a potential platform for the future development of chiral ligands or catalysts, although specific examples rooted in the title compound are not prominent.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The development of efficient and highly selective methods for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives is a critical area for future investigation. While some progress has been made, the exploration of novel catalytic systems is essential to broaden the scope and improve the stereoselectivity of these transformations.
One promising avenue involves the use of dual catalytic systems. For instance, a combination of a gold complex and a chiral phosphoric acid has been successfully employed in the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from simple starting materials. nih.gov This approach, which facilitates a multicomponent reaction, has yielded products with high diastereo- and enantioselectivities. nih.gov Future work could focus on expanding the library of chiral phosphoric acid catalysts and gold complexes to fine-tune the reaction's efficiency and selectivity for a wider range of substrates.
N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the enantioselective synthesis of furo[2,3-b]pyrroles. A carbene-catalyzed chemoselective reaction of unsymmetric enedials with imines provides access to bicyclic furo[2,3-b]pyrrole derivatives with excellent diastereo- and enantioselectivity. scispace.com This method involves the formation of four new chemical bonds and two chiral centers in a single operation. scispace.com Further research in this area could explore the development of new NHC catalysts with enhanced steric and electronic properties to control the chemoselectivity of the reaction with different functional groups on the substrates.
Advanced Functionalization and Cascade Reaction Development
The furo[2,3-b]pyrrole core is ripe for the development of advanced functionalization techniques and novel cascade reactions. The strategic introduction of various substituents can significantly impact the molecule's biological activity and material properties.
The parent compound, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, has been shown to undergo various transformations, including formylation, methylation, and benzylation. mdpi.comresearchgate.net These initial functionalizations provide a gateway to a diverse array of derivatives. mdpi.comresearchgate.net Future efforts should focus on developing more sophisticated C-H functionalization strategies to directly modify the heterocyclic core without the need for pre-functionalized starting materials.
Cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation, represent a highly efficient approach to novel furo[2,3-b]pyrrole derivatives. Multicomponent reactions, as mentioned earlier, are a prime example of such a strategy. nih.gov Researchers can explore new multicomponent bicyclization reactions to construct the furo[2,3-b]pyrrole skeleton with high chemo-, regio-, and stereoselectivity.
Furthermore, the application of modern synthetic methodologies like photoredox catalysis could open up new avenues for the functionalization of the furo[2,3-b]pyrrole scaffold. This technique, which utilizes visible light to initiate radical-based transformations, could enable previously inaccessible C-H functionalizations and the introduction of a wider range of functional groups.
In-depth Computational Modeling for Reaction Mechanism Elucidation
To guide the development of more efficient and selective synthetic methods, a deeper understanding of the underlying reaction mechanisms is crucial. In-depth computational modeling, particularly using Density Functional Theory (DFT), can provide invaluable insights into the transition states and intermediates of key synthetic transformations.
For the dual gold/chiral phosphoric acid catalytic system, computational studies have already suggested the importance of non-covalent interactions between the catalyst and the reactants in determining the high stereoselectivity. nih.gov Future computational work could delve deeper into the specific nature of these interactions and model the entire catalytic cycle to identify rate-determining steps and opportunities for catalyst optimization.
DFT calculations have also been employed to understand the difference in acidity of the NH proton in mthis compound compared to its furo[3,2-b]pyrrole isomer. researchgate.net Extending such studies to model the transition states of various reactions, such as the gold-catalyzed cyclization of alkynes with furans, can help rationalize experimental observations and predict the outcome of new reactions. nih.govnih.gov By providing a detailed atomistic picture of the reaction pathways, computational chemistry can accelerate the discovery of novel and more effective synthetic strategies for accessing functionalized furo[2,3-b]pyrroles.
Development of Furo[2,3-b]pyrrole Scaffolds for Materials Science Applications
The unique electronic and photophysical properties of fused heterocyclic systems make the furo[2,3-b]pyrrole scaffold a compelling candidate for applications in materials science. While direct applications of this compound in this area are yet to be extensively explored, related structures have shown significant promise.
Analogous fused heterocyclic systems, such as diketopyrrolopyrrole (DPP) derivatives containing furan (B31954) rings, have been incorporated into donor-acceptor polymers for use in organic thin-film transistors (OTFTs). rsc.org These materials have demonstrated high charge carrier mobilities, a key parameter for efficient electronic devices. rsc.org This suggests that appropriately functionalized furo[2,3-b]pyrrole-based polymers could also exhibit interesting semiconductor properties.
Q & A
Q. What are the established synthetic routes for ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate, and how do reaction conditions impact yield and purity?
The synthesis typically involves cyclization of furan and pyrrole precursors. For example, reacting substituted furans (e.g., ethyl furoate) with pyrrole derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) at elevated temperatures (80–120°C) in solvents like toluene or dichloromethane. Reaction optimization includes controlling temperature, catalyst type, and solvent polarity to minimize side products like open-chain intermediates . Purification often requires recrystallization or column chromatography to achieve >95% purity, as noted in analogous compounds .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm ring fusion and substituent positions (e.g., ¹H NMR for aromatic protons at δ 6.5–7.5 ppm and ester carbonyl at δ 3.8–4.2 ppm) .
- HPLC-MS : For purity assessment and molecular ion detection ([M+H]+ expected at m/z 209.2 for C₁₀H₁₁NO₃) .
- X-ray crystallography : Resolves ambiguities in fused-ring stereochemistry, as applied to structurally similar furopyrroles .
Q. How is the compound’s biological activity initially screened in academic research?
Standard assays include:
- Antimicrobial screening : Agar diffusion against E. coli and S. aureus (MIC determination) .
- Anticancer profiling : Cell viability assays (e.g., MTT) on HeLa or MCF-7 cells, with IC₅₀ values compared to analogs (e.g., methyl derivatives showing IC₅₀ ~12 μM) .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, ester group replacement) affect bioactivity in furopyrrole derivatives?
Comparative SAR studies reveal:
- Substituent effects : Methyl groups at positions 2 and 3 enhance anticancer activity (IC₅₀ improvement from >50 μM to 12 μM) but reduce solubility .
- Ester vs. carboxylic acid : Ethyl esters improve membrane permeability over free acids, as shown in cellular uptake assays .
- Heteroatom substitution : Replacing oxygen in the furan ring with sulfur (thienopyrrole analogs) alters electronic properties and binding to hydrophobic enzyme pockets .
Q. What experimental strategies resolve contradictions in reported biological data for this compound class?
Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Purity verification : Use orthogonal methods (HPLC + NMR) to confirm compound integrity .
- Control benchmarking : Compare against reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
Q. How can computational methods guide the design of this compound derivatives?
- Docking studies : Predict binding to targets like EGFR or PARP using crystal structures (PDB IDs: 1M17, 3L3M) .
- QSAR models : Correlate logP values (predicted ~2.1) with cytotoxicity to optimize lipophilicity .
- DFT calculations : Analyze frontier molecular orbitals to prioritize electrophilic substitution sites .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Reaction scalability : Transition from batch to flow reactors improves temperature control and reduces side reactions .
- Purification bottlenecks : Replace column chromatography with crystallization using solvent mixtures (e.g., EtOAc/hexane) .
- Byproduct management : Monitor dimerization via LC-MS and adjust stoichiometry of precursors .
Q. How is this compound utilized in material science research?
- Optoelectronic materials : The fused heterocycle acts as a π-conjugated backbone in organic semiconductors (e.g., OLEDs) .
- Metal-organic frameworks (MOFs) : Functionalize with carboxylate groups for coordination polymers, enhancing thermal stability (TGA data up to 300°C) .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound in lab settings?
Q. How to design a robust experimental workflow for derivatization studies?
- Step 1 : Prioritize substituents using computational screening (e.g., Schrodinger’s Glide).
- Step 2 : Optimize synthesis via DoE (Design of Experiments) varying catalyst, solvent, and temperature.
- Step 3 : Validate purity and activity using tiered assays (primary in vitro, secondary ex vivo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
